2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid

Purity Quality Control Procurement Specification

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid (CAS 1198466-23-7) is a conformationally constrained bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected 3-azabicyclo[3.3.1]nonane scaffold with a pendant acetic acid moiety at the 9-position. This compound belongs to the class of 3-azabicyclo[3.3.1]nonanes, a privileged scaffold in medicinal chemistry known for imparting structural rigidity and metabolic stability to bioactive molecules.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 1198466-23-7
Cat. No. B1451018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid
CAS1198466-23-7
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O
InChIInChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)
InChIKeyCASFFNDFGPQZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid (CAS 1198466-23-7): A Constrained Bicyclic Building Block for Medicinal Chemistry and Peptide Mimetics


2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid (CAS 1198466-23-7) is a conformationally constrained bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected 3-azabicyclo[3.3.1]nonane scaffold with a pendant acetic acid moiety at the 9-position . This compound belongs to the class of 3-azabicyclo[3.3.1]nonanes, a privileged scaffold in medicinal chemistry known for imparting structural rigidity and metabolic stability to bioactive molecules [1]. The orthogonal protection strategy—a Boc-protected secondary amine and a free carboxylic acid—enables selective, sequential derivatization, making it a versatile intermediate for peptide mimetics, central nervous system (CNS) drug discovery, and the synthesis of spirocyclic or fused-ring systems .

Why 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid Cannot Be Replaced by Common Azabicyclic Analogs


Generic substitution among azabicyclo[3.3.1]nonane building blocks is not feasible due to critical differences in protection strategy, functional group presentation, and regiospecificity. The target compound uniquely combines a Boc-protected amine at the 3-position with a free carboxylic acid at the 9-position via a methylene linker . Close analogs such as the unprotected 2-{3-azabicyclo[3.3.1]nonan-9-yl}acetic acid (CAS 1554188-44-1) lack the Boc group, making them incompatible with synthetic sequences requiring orthogonal amine protection [1]. Conversely, 3-Boc-3-azabicyclo[3.3.1]nonane-9-carboxylic acid (CAS not available) presents the acid directly at the bridgehead, eliminating the crucial methylene spacer that influences geometry, hydrogen-bonding distance, and steric environment . The methyl ester analog (CAS 1198466-22-6) introduces an additional deprotection step that can compromise overall yield and purity in multi-step syntheses . These structural distinctions directly impact reaction compatibility, intermediate stability, and the physicochemical properties of final compounds.

Quantitative Differentiation of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid from Structural Analogs: A Procurement-Focused Evidence Assessment


Higher Commercial Purity Specification Compared to Unprotected and Carboxylic Acid Analogs

The target compound is commercially available at a certified purity of 98% (HPLC) , surpassing the typical 95% specification of the unprotected analog 2-{3-azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride (CAS 1554188-44-1) and the 95% minimum purity of the bridgehead carboxylic acid analog 3-Boc-3-azabicyclo[3.3.1]nonane-9-carboxylic acid . This 3-percentage-point purity advantage directly reduces the risk of side reactions and purification burden in subsequent synthetic steps where high intermediate purity is critical for yield and reproducibility.

Purity Quality Control Procurement Specification

Orthogonal Boc-Protection Strategy Eliminates Premature Amine Deprotection Risk Present in Free-Amine Analogs

The target compound incorporates an acid-labile Boc protecting group on the 3-azabicyclo nitrogen, enabling selective amine deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the carboxylic acid moiety [1]. In contrast, the unprotected analog 2-{3-azabicyclo[3.3.1]nonan-9-yl}acetic acid (CAS 1554188-44-1) possesses a free secondary amine that is incompatible with common coupling reagents (e.g., HATU, EDC) used for carboxylic acid activation, leading to unwanted oligomerization and reduced coupling efficiency. Class-level studies on 3-azabicyclo[3.3.1]nonane derivatives confirm that Boc protection is essential for maintaining amine integrity during multi-step syntheses, as the free amine can participate in intramolecular cyclizations or form undesired byproducts with electrophilic reagents [2]. No quantitative yield comparison is available in the public domain; however, the protection step is universally recognized as necessary for synthetic utility in this scaffold class.

Orthogonal Protection Solid-Phase Synthesis Peptide Mimetics

Free Carboxylic Acid Bypasses Ester Hydrolysis Step Required by Methyl Ester Prodrug Analog

The target compound's free carboxylic acid functionality enables direct amide bond formation or esterification without the need for prior saponification or acid-catalyzed hydrolysis. The methyl ester analog (CAS 1198466-22-6) requires an additional deprotection step (e.g., LiOH, NaOH, or TFA) to liberate the acid, which can reduce overall yield by an estimated 10–20% based on typical ester hydrolysis efficiencies and introduce metal contaminants that complicate purification . While exact yield differentials for these specific compounds are not published, the advantage of step economy is a well-established principle in process chemistry for reducing cost, time, and waste.

Synthetic Efficiency Step Economy Prodrug Design

Methylene Spacer at C9 Provides Distinct Geometry and H-Bonding Distance Compared to C9-Carboxylic Acid Analog

The target compound contains a -CH₂COOH substituent at the 9-position, creating a one-carbon spacer between the bicyclic core and the carboxylate group. In contrast, 3-Boc-3-azabicyclo[3.3.1]nonane-9-carboxylic acid (MW 269.34 g/mol) has the carboxylate directly attached to the bridgehead carbon . This difference alters the distance from the scaffold centroid to the hydrogen-bond donor/acceptor by approximately 1.5 Å (based on standard C-C bond lengths), affecting the binding pose and electrostatic complementarity in target protein pockets. Although no co-crystal structures are publicly available for these specific derivatives, molecular modeling studies on related 3-azabicyclo[3.3.1]nonane-based ligands demonstrate that the spacer length can shift the ligand's position by up to 2 Å, significantly influencing potency and selectivity for CNS targets such as acetylcholinesterase and NMDA receptors [1].

Conformational Analysis Structure-Based Drug Design Scaffold Hopping

3-Azabicyclo[3.3.1]nonane Scaffold Imparts Conformational Rigidity Superior to Monocyclic Piperidine or Azepane Analogs

The bridged bicyclic 3-azabicyclo[3.3.1]nonane core restricts bond rotation and reduces the number of accessible conformers compared to flexible monocyclic amines such as piperidine or azepane. This conformational preorganization can enhance target binding affinity by reducing the entropic penalty upon complex formation. Quantitative data from a class-level analysis of bioactive 3-azabicyclo[3.3.1]nonane derivatives indicate that constraining a flexible linker into the bicyclic scaffold improved AChE inhibitory potency by up to 50-fold (e.g., IC₅₀ from 2.1 μM to 0.04 μM) compared to the corresponding monocyclic analog [1]. While this specific compound has not been individually profiled, it serves as a key intermediate to access such constrained pharmacophores, and its procurement is predicated on this established structure-activity relationship.

Conformational Constraint Bioisostere CNS Drug Discovery

Higher Molecular Weight and cLogP Differentiate from Unprotected Analog for Blood-Brain Barrier Permeability Optimization

The target compound (MW 283.36 g/mol; cLogP estimated 1.8) is significantly more lipophilic and heavier than the unprotected analog 2-{3-azabicyclo[3.3.1]nonan-9-yl}acetic acid (MW 183.25 g/mol; cLogP estimated -0.5) [1]. For CNS drug discovery, the desirable CNS Multiparameter Optimization (MPO) score requires a balance of MW (≤305), cLogP (1–3), and topological polar surface area (tPSA; 40–70 Ų). The Boc-protected compound falls within the optimal range for passive blood-brain barrier permeation, while the polar, low-MW unprotected analog is likely to exhibit poor CNS penetration. This differentiation directly influences procurement for neuroscience programs where achieving adequate brain exposure is paramount.

Physicochemical Properties CNS Multiparameter Optimization Drug-likeness

Optimal Use Cases for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid Based on Verified Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The orthogonal Boc protection and free carboxylic acid make this compound directly compatible with Fmoc-SPPS strategies. The constrained bicyclic scaffold serves as a turn-inducing element or a proline surrogate, enhancing the proteolytic stability and receptor selectivity of peptide ligands. The 98% purity specification reduces coupling failure rates in automated synthesizers, improving crude peptide purity and simplifying HPLC purification .

Fragment-Based Drug Discovery (FBDD) for CNS Acetylcholinesterase or NMDA Targets

The 3-azabicyclo[3.3.1]nonane core is a validated pharmacophore for neurological targets, with literature precedent showing up to 50-fold potency gains over flexible amine fragments [1]. The methylene-spaced carboxylic acid provides a synthetic handle for rapid SAR exploration via amide library synthesis, while the predicted CNS MPO profile supports brain penetration optimization from the fragment stage.

Synthesis of Spirocyclic and Fused Polyheterocyclic Libraries

The bridgehead acetic acid moiety enables cyclization reactions (e.g., Dieckmann condensation, Pictet-Spengler) to generate structurally complex spirocycles. The Boc protection survives basic cyclization conditions, allowing post-cyclization deprotection and further diversification. This compound is preferred over the methyl ester analog because it eliminates the ester hydrolysis step, reducing the synthetic sequence by one step and improving overall library production throughput .

Process Chemistry and Scale-Up of Advanced Intermediates Requiring High Purity Input

For kilo-lab or pilot-plant campaigns, the 98% certified purity and single defined protection state of this building block ensure batch-to-batch reproducibility. Compared to the unprotected amine or ester variants, this compound minimizes the need for aqueous workups to remove amine salts or metal contaminants from ester hydrolysis, directly lowering the process mass intensity (PMI) and waste disposal costs .

Quote Request

Request a Quote for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.